bromozinc(1+);propylbenzene
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Overview
Description
Bromozinc(1+);propylbenzene, also known as 3-phenylpropylzinc bromide, is an organozinc compound with the molecular formula C9H11BrZn. This compound is characterized by a propylbenzene moiety bonded to a bromozinc ion. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);propylbenzene can be synthesized through the reaction of propylbenzene with zinc and bromine. The process typically involves the following steps:
Preparation of Propylbenzene: Propylbenzene can be synthesized by the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Formation of this compound: The propylbenzene is then reacted with zinc and bromine to form the this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);propylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc moiety is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, amines, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of propylbenzene .
Scientific Research Applications
Bromozinc(1+);propylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which bromozinc(1+);propylbenzene exerts its effects involves the formation of reactive intermediates. The bromozinc moiety acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This process often involves the formation of a benzenonium intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another organometallic compound used in organic synthesis, but it contains magnesium instead of zinc.
Phenylzinc Bromide: Similar to bromozinc(1+);propylbenzene but lacks the propyl group.
Uniqueness
This compound is unique due to its specific reactivity and ability to form stable carbon-carbon bonds. Its use in the synthesis of complex organic molecules makes it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C9H11BrZn |
---|---|
Molecular Weight |
264.5 g/mol |
IUPAC Name |
bromozinc(1+);propylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1 |
InChI Key |
XTDLRSRUPYQIGX-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
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